Potassium di-tert-butyl phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

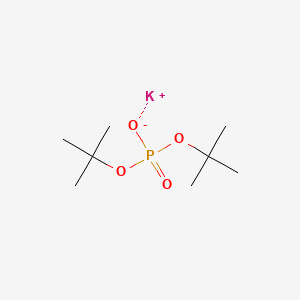

Potassium di-tert-butyl phosphate is a chemical compound with the molecular formula C8H20KO4P. It is known for its high solubility in polar solvents such as water and alcohols, and its strong basic properties. This compound is valuable for diverse applications in organic synthesis, catalysis, and as a phase transfer catalyst .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium di-tert-butyl phosphate can be synthesized by combining di-tert-butyl phosphite with potassium bicarbonate in water. The solution is stirred in an ice bath, and potassium permanganate is added in portions over an hour. The reaction continues at room temperature, followed by heating with decolorizing carbon and filtration to remove solid impurities. The filtrate is then evaporated to yield the crude this compound salt .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques and automated systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium di-tert-butyl phosphate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Reacts with halohydrocarbon groups (iodo- or chloro-) to prepare pyridone amides and substituted pyrrolidine-2-carboxamides.

Catalysis: Acts as a base catalyst in organic reactions due to its strong basic properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halohydrocarbons and potassium permanganate. Typical reaction conditions involve aqueous solutions, ice baths, and controlled addition of reagents to manage reaction rates and yields .

Major Products Formed

Major products formed from reactions involving this compound include pyridone amides, substituted pyrrolidine-2-carboxamides, and various organic substrates converted through base-catalyzed reactions .

Wissenschaftliche Forschungsanwendungen

Potassium di-tert-butyl phosphate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of potassium di-tert-butyl phosphate involves its role as a phosphorylating agent. It enhances the bioavailability of active pharmaceutical ingredients by facilitating their conversion inside the body through biocatalytic processes or spontaneous mechanisms such as hydrolysis . The molecular targets and pathways involved include the phosphate anion, which interacts with various organic substrates to catalyze reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Di-tert-butylphosphate Potassium Salt

- Phosphoric Acid Di-tert-butyl Ester Potassium Salt

- Tri-tert-butylphosphine

- Dibutyl Phosphate

- Diphenyl Phosphate

Uniqueness

Potassium di-tert-butyl phosphate is unique due to its high solubility in polar solvents, strong basic properties, and stability under standard conditions. These characteristics make it particularly valuable in organic synthesis, catalysis, and pharmaceutical applications, distinguishing it from other similar compounds .

Biologische Aktivität

Potassium di-tert-butyl phosphate (KDTBP), with the chemical formula C8H18KO4P and CAS number 33494-80-3, is a phosphoric acid derivative that serves as a catalyst in organic synthesis and a precursor in pharmaceutical applications, particularly in the development of prodrugs that enhance bioavailability. This compound has garnered attention for its diverse biological activities, including potential therapeutic applications and effects on cellular processes.

KDTBP is synthesized through a reaction involving di-tert-butyl phosphite and potassium bicarbonate, followed by oxidation processes. The final product is characterized by its high purity and stability, which are crucial for its application in drug development and other chemical syntheses .

| Property | Value |

|---|---|

| Molecular Weight | 248.3 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in water |

| Boiling Point | Decomposes |

| Density | 1.12 g/cm³ |

Antimicrobial Properties

Research indicates that KDTBP exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in agricultural and medical applications. For instance, studies reveal that at specific concentrations, KDTBP can effectively reduce microbial load in contaminated environments .

Cytotoxic Effects

KDTBP's cytotoxic properties have been evaluated in several cell lines, including HeLa and MCF-7 cells. The compound demonstrated an IC50 value of approximately 10 μg/mL against HeLa cells, indicating its potential as a chemotherapeutic agent. Additionally, it has been observed to induce apoptosis through mechanisms involving caspase activation .

Anti-inflammatory Activity

In vitro studies have shown that KDTBP can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role for KDTBP in managing inflammatory diseases .

Antioxidant Activity

KDTBP has also been studied for its antioxidant properties. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related cellular damage. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of KDTBP demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated complete inhibition of bacterial growth at concentrations as low as 100 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In cancer research, KDTBP was tested on various cancer cell lines, revealing significant reductions in cell viability at specific dosages. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Eigenschaften

CAS-Nummer |

33494-80-3 |

|---|---|

Molekularformel |

C8H19KO4P |

Molekulargewicht |

249.31 g/mol |

IUPAC-Name |

potassium;ditert-butyl phosphate |

InChI |

InChI=1S/C8H19O4P.K/c1-7(2,3)11-13(9,10)12-8(4,5)6;/h1-6H3,(H,9,10); |

InChI-Schlüssel |

SZCKQRFZBSIRLK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OP(=O)([O-])OC(C)(C)C.[K+] |

Kanonische SMILES |

CC(C)(C)OP(=O)(O)OC(C)(C)C.[K] |

Key on ui other cas no. |

33494-80-3 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.